molecular formula C3H7ClFNO2 B6267335 (2R)-2-amino-3-fluoropropanoic acid hydrochloride CAS No. 59729-22-5

(2R)-2-amino-3-fluoropropanoic acid hydrochloride

Cat. No.: B6267335
CAS No.: 59729-22-5
M. Wt: 143.54 g/mol
InChI Key: BXUGTBKNXOBNNP-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-fluoropropanoic acid hydrochloride, the hydrochloride salt of D-3-fluoroalanine, is a non-proteinogenic amino acid that has garnered attention for its utility in various research domains. Its structure, which incorporates a fluorine atom in place of a hydrogen atom on the methyl side chain of alanine (B10760859), imparts unique physicochemical properties that researchers can exploit. These properties have led to its investigation as a biochemical probe, a building block for modified peptides, and a potential diagnostic agent. The hydrochloride form enhances its stability and solubility, making it a convenient compound for experimental use.

PropertyValue
IUPAC Name This compound
Synonyms D-3-Fluoroalanine HCl
CAS Number 1414874-23-9 biosynth.com
Molecular Formula C₃H₇ClFNO₂
Molar Mass 143.54 g/mol

The substitution of hydrogen with fluorine, the most electronegative element, has profound effects on the parent amino acid's properties without significantly increasing its size. nih.gov This "minimalist" structural change is a powerful tool in chemical biology. rsc.org

Modulation of Physicochemical Properties: Fluorination can alter an amino acid's acidity, basicity, hydrophobicity, and conformational preferences. nih.gov For instance, theoretical calculations on 3-fluoroalanine suggest that while the fluorine at the C3 position does not significantly influence the pKa values compared to natural alanine, it does stabilize particular conformers through gauche effects and potential hydrogen bonding. researchgate.netnih.gov This conformational control can be leveraged to influence peptide and protein folding.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by common enzymatic pathways. Incorporating fluorinated amino acids into peptides can therefore increase their in vivo half-life, a desirable trait for therapeutic candidates.

Probes for Biological Systems: The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. As there is no endogenous ¹⁹F signal in biological systems, ¹⁹F NMR provides a clear window to monitor the structure, dynamics, and interactions of a fluorinated amino acid-containing peptide or protein.

PET Imaging Agents: The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a convenient half-life, making it ideal for Positron Emission Tomography (PET) imaging. nih.gov Attaching ¹⁸F to amino acids allows for the non-invasive visualization and tracking of biological processes, such as amino acid transport and metabolism in tumors or infectious sites. nih.govnih.gov

Effect of Fluorine SubstitutionResearch Application
Altered Conformational Preferences Influencing peptide secondary structure; designing constrained peptides with specific shapes.
Increased Metabolic Stability Developing peptide-based drugs with longer in vivo half-lives.
Unique Spectroscopic Signature (¹⁹F) Studying protein folding, dynamics, and ligand binding via ¹⁹F NMR spectroscopy.
Radioisotope Properties (¹⁸F) Creating tracers for PET imaging in oncology and infectious disease research. nih.govnih.gov

Stereochemistry is paramount in biological systems, where enzymes and receptors exhibit a high degree of chirality, selectively recognizing one stereoisomer over another. The synthesis and study of fluorinated amino acids are thus critically dependent on controlling their stereochemical configuration.

The synthesis of enantiomerically pure fluorinated amino acids like (2R)-2-amino-3-fluoropropanoic acid is a significant challenge due to the potential for racemization during chemical manipulation. mdpi.com Consequently, numerous stereoselective synthetic methods have been developed.

Chemical Synthesis: Convergent strategies have been devised to produce both the (2R) and (2S) enantiomers from chiral starting materials like D-serine and L-serine, respectively. acs.orgacs.org These methods often involve creating a cyclic intermediate, such as an oxazolidinone, which locks the stereocenter during the fluorination step. Subsequent deprotection with acid yields the desired enantiomerically pure amino acid hydrochloride. acs.orgacs.org

Enzymatic Synthesis: Biocatalysis offers an alternative route with exceptional stereoselectivity. Enzymes such as ω-transaminases and alanine dehydrogenases can convert a prochiral precursor, 3-fluoropyruvate, into (2R)-3-fluoroalanine with very high enantiomeric excess (>99%). dtu.dkresearchgate.netnih.gov

The specific stereochemistry of the fluorine atom and the alpha-carbon dictates how the amino acid is recognized and processed by biological machinery. For example, D-amino acids are not typically incorporated into proteins during ribosomal synthesis but play crucial roles in other biological processes, such as in bacterial cell walls. This principle was exploited in the evaluation of D-[¹⁸F]fluoroalanine as a PET imaging agent to specifically target bacteria. nih.gov The stereoselective uptake and metabolism by bacterial enzymes allow for differentiation between infection and sterile inflammation. nih.gov Similarly, studies on other fluorinated amino acids have shown that different stereoisomers can lead to distinct biological activities and biodistribution profiles. nih.govscispace.com

Synthesis MethodStarting Material(s)Key FeaturesEnantiomeric Purity
Chemical Synthesis D-SerineUse of oxazolidinone intermediate; nucleophilic fluorination. acs.orgacs.orgHigh
Enzymatic Synthesis 3-Fluoropyruvate, Amino Donorω-Transaminase from Vibrio fluvialis. researchgate.net>99% e.e.
Enzymatic Synthesis 3-Fluoropyruvate, NADHAlanine Dehydrogenase from Vibrio proteolyticus. nih.govComplete e.e.

The ability to synthesize and study stereochemically pure this compound provides researchers with a precise tool to investigate biological systems where stereospecific interactions are critical.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59729-22-5

Molecular Formula

C3H7ClFNO2

Molecular Weight

143.54 g/mol

IUPAC Name

(2R)-2-amino-3-fluoropropanoic acid;hydrochloride

InChI

InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1

InChI Key

BXUGTBKNXOBNNP-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)F.Cl

Canonical SMILES

C(C(C(=O)O)N)F.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Synthesis of 2r 2 Amino 3 Fluoropropanoic Acid Hydrochloride

Chemoenzymatic and Enzymatic Approaches for Enantiopure Fluorinated Amino Acids

Chemoenzymatic and purely enzymatic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for the production of enantiopure fluorinated amino acids. These approaches leverage the high selectivity of enzymes to achieve excellent stereocontrol.

One prominent enzymatic strategy for the synthesis of (2R)-2-amino-3-fluoropropanoic acid, also known as (R)-3-fluoroalanine, involves the use of dehydrogenases. For instance, an alanine (B10760859) dehydrogenase from Vibrio proteolyticus has been successfully employed for the production of (R)-3-fluoroalanine from 3-fluoropyruvate. nih.gov This biocatalytic reductive amination demonstrates high enantiomeric excess, with reaction yields for (R)-3-fluoroalanine reaching over 85%. acs.org To ensure the continuous production and high yields, a cofactor recycling system is often integrated into the process. A formate (B1220265) dehydrogenase can be used to regenerate the necessary NAD(P)H cofactor by coupling the oxidation of formate. nih.govacs.org

Another significant enzymatic approach utilizes ω-transaminases. These enzymes can catalyze the asymmetric synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate using an amine donor. researchgate.net By employing an (R)-selective ω-transaminase, high conversion rates and excellent enantiopurity of the desired (R)-enantiomer can be achieved through a kinetic resolution process. researchgate.net Lipases have also demonstrated utility in the synthesis of fluorinated amino acids through the enantioselective hydrolysis of racemic esters, providing another avenue for obtaining enantiopure building blocks. mdpi.com

Enzymatic MethodStarting MaterialKey EnzymeProductKey Features
Reductive Amination3-FluoropyruvateAlanine Dehydrogenase (e.g., from Vibrio proteolyticus)(R)-3-FluoroalanineHigh enantiomeric excess (>85% yield), utilizes cofactor recycling systems. nih.govacs.org
Asymmetric Synthesis3-Fluoropyruvate(R)-selective ω-Transaminase(R)-3-FluoroalanineHigh conversion and excellent enantiopurity via kinetic resolution. researchgate.netresearchgate.net
Enantioselective HydrolysisRacemic fluorinated β-amino carboxylic estersLipase (e.g., from Burkholderia cepacia)Enantiopure fluorinated β-amino acidsEffective for kinetic resolution of racemic mixtures. nih.gov
Table 1: Overview of Chemoenzymatic and Enzymatic Approaches.

Novel Chemical Syntheses and Derivatization Strategies for α-Fluorinated Amino Acids

Recent advancements in chemical synthesis have led to novel and efficient strategies for the preparation of α-fluorinated amino acids, including the target compound (2R)-2-amino-3-fluoropropanoic acid. These methods often involve the use of specialized fluorinating reagents and chiral auxiliaries to control stereochemistry.

A common strategy involves the derivatization of readily available chiral precursors, such as amino acids. For example, enantiopure 3-fluoroalanine can be synthesized from L- or D-serine derivatives. This approach often involves the conversion of the hydroxyl group of serine into a good leaving group, followed by nucleophilic fluorination. Fluorinating agents such as Deoxofluor and XtalFluor-E have been effectively used for this transformation, yielding the desired fluorinated amino acid with good stereoselectivity. researchgate.net

Another innovative approach is the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. This metal-free method utilizes visible light to generate alkyl radicals that add to the dehydroalanine backbone. Subsequent fluorination of the resulting radical intermediate with an electrophilic fluorine source, such as Selectfluor, affords α-fluoro-α-amino acids. acs.org While this method provides access to a range of fluorinated amino acids, controlling the stereochemistry at the α-carbon remains a key challenge that can be addressed through the use of chiral catalysts or auxiliaries.

The synthesis of the final hydrochloride salt is typically achieved in the final step of the synthesis. After the stereoselective synthesis of the free amino acid, it is treated with hydrochloric acid in a suitable solvent, such as diethyl ether or methanol. This protonates the amino group, leading to the precipitation of the desired (2R)-2-amino-3-fluoropropanoic acid hydrochloride salt, which can then be isolated and purified. researchgate.net

Synthetic StrategyStarting MaterialKey Reagents/ConditionsProductKey Features
Derivatization of SerineL- or D-Serine derivativesDeoxofluor, XtalFluor-E(R)- or (S)-3-FluoroalanineGood stereoselectivity starting from a chiral pool. researchgate.net
Photoredox CarbofluorinationDehydroalanine derivativesVisible light, organic photocatalyst, alkyltrifluoroborates, Selectfluorα-Fluoro-α-amino acidsMild, metal-free conditions for C-C and C-F bond formation. acs.org
Final Salt Formation(2R)-2-amino-3-fluoropropanoic acidHydrochloric acidThis compoundStandard procedure for isolation and purification. researchgate.net
Table 2: Summary of Novel Chemical Synthesis and Derivatization Strategies.

Asymmetric Catalysis in the Production of Fluorinated Amino Acid Building Blocks

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated amino acids, providing access to chiral building blocks with high optical purity. A variety of catalytic systems, including transition metal complexes and organocatalysts, have been developed for this purpose.

Chiral nickel(II) complexes have proven to be effective catalysts for the gram-scale asymmetric synthesis of a range of fluorinated amino acids. chemrxiv.orgnih.gov These complexes can be used to direct the stereoselective alkylation of a glycine-derived Schiff base with fluorinated electrophiles, leading to the desired fluorinated amino acids in high enantiomeric excess. nih.gov This method offers a versatile and scalable approach to various fluorinated amino acid derivatives.

Rhodium-catalyzed asymmetric synthesis has also been explored for the preparation of fluorinated compounds. For example, chiral diene-ligated rhodium catalysts have been used in the enantioselective synthesis of allylic fluorides. nih.gov While not a direct synthesis of the target amino acid, these methods contribute to the development of catalytic systems for stereoselective C-F bond formation, which is a critical step in many synthetic routes to fluorinated amino acids.

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of fluorinated amino acids. Chiral Brønsted acids and bifunctional catalysts have been employed in the enantioselective synthesis of β-fluoro amines and their derivatives. nih.govresearchgate.net For instance, a chiral bifunctional Brønsted acid/base catalyst can promote the addition of α-fluoro nitroalkanes to imines with high diastereo- and enantioselectivity. nih.gov Subsequent transformation of the nitro group allows for the synthesis of enantioenriched β-fluoro amines, which can be precursors to the desired amino acid.

Catalytic SystemCatalyst TypeReaction TypeKey Features
Chiral Nickel(II) ComplexesTransition Metal CatalystAsymmetric AlkylationScalable, provides high enantiomeric excess for a variety of fluorinated amino acids. chemrxiv.orgnih.gov
Chiral Diene-Ligated RhodiumTransition Metal CatalystAsymmetric Allylic FluorinationAdvances stereoselective C-F bond formation methodologies. nih.gov
Chiral Brønsted Acids/Bifunctional CatalystsOrganocatalystEnantioselective Mannich-type reactionsMetal-free, high diastereo- and enantioselectivity for the synthesis of β-fluoro amine precursors. nih.govresearchgate.net
Table 3: Asymmetric Catalysis Approaches for Fluorinated Amino Acid Synthesis.

Biochemical Mechanisms and Interactions of 2r 2 Amino 3 Fluoropropanoic Acid Hydrochloride

Enzyme Inhibition and Modulation in Model Systems

The structural similarity of (2R)-2-amino-3-fluoropropanoic acid hydrochloride to natural amino acids such as alanine (B10760859) allows it to interact with various enzymes, often leading to modulation of their activity. These interactions are of significant interest for understanding enzyme mechanisms and for the development of potential therapeutic agents.

Investigations of Pyruvate (B1213749) Kinase Inhibition Mechanisms

Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The activity of pyruvate kinase is tightly regulated by allosteric effectors, including various amino acids. While direct studies on the specific inhibitory effects of this compound on pyruvate kinase are not extensively documented in publicly available research, the known interactions of other amino acids with this enzyme provide a framework for potential mechanisms. For instance, amino acids such as phenylalanine and alanine are known to act as allosteric inhibitors of certain pyruvate kinase isoforms. nih.govnih.gov Phenylalanine has been shown to decrease PK activity, leading to a reduction in glucose utilization and lactate (B86563) release in brain cortex homogenates. nih.gov It is plausible that (2R)-2-amino-3-fluoropropanoic acid, as an analog of alanine, could compete for binding at an allosteric site on the enzyme, thereby influencing its conformational state and catalytic activity. nih.govnih.gov The introduction of a fluorine atom could potentially alter the binding affinity and the nature of the allosteric regulation compared to its non-fluorinated counterpart.

Effects on Other Key Metabolic Enzymes in Vitro

The metabolic fate of fluorinated amino acids suggests potential interactions with a range of metabolic enzymes. For example, the related compound 3-fluoro-D-alanine (fludalanine) is known to be a potent inhibitor of bacterial alanine racemase. nih.gov Its primary metabolism involves oxidation to fluoropyruvate (FP). nih.gov This intermediate, fluoropyruvate, has been shown to be a substrate for a crude pyruvate dehydrogenase complex isolated from beef heart mitochondria, which catalyzes its conversion to acetate, CO2, and fluoride (B91410). nih.gov This indicates that fluorinated analogs of metabolic intermediates can interact with key enzymes of central carbon metabolism.

While direct in vitro studies on the inhibitory effects of this compound on a broad spectrum of metabolic enzymes are limited, the observed metabolism of similar compounds suggests that it could influence enzymes involved in amino acid and carbohydrate metabolism. For instance, inhibitors of glycolytic enzymes are of significant interest in cancer research. researchgate.netbiorxiv.org The potential for fluorinated alanine analogs to interfere with glycolysis warrants further investigation.

Metabolic Pathway Elucidation Using Fluorinated Amino Acid Probes in Non-Human Models

The introduction of a stable isotope or a fluorine atom into amino acids provides a powerful handle for tracing their metabolic fates and for perturbing biochemical pathways to gain deeper insights into cellular metabolism.

Tracing Metabolic Fates via Isotopic Labeling for Research

Isotope labeling is a cornerstone of metabolic research, allowing for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes. researchgate.netnih.govnih.govresearchgate.netdntb.gov.ua The use of stable isotopes such as ¹³C in amino acids enables researchers to follow the journey of the carbon skeleton through various metabolic transformations using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

A ¹³C-labeled version of (2R)-3-amino-2-fluoropropanoic acid has been identified as a catabolite of the anticancer drug 5-fluorouracil, demonstrating that this compound is part of a metabolic pathway that can be traced. nih.gov Furthermore, the use of ¹⁸F-labeled amino acids, such as (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, as tracers in Positron Emission Tomography (PET) highlights the utility of fluorinated amino acids in visualizing metabolic activity in vivo. princeton.edumdpi.comnih.gov These tracers can be used to study amino acid transport and accumulation in tissues, providing valuable information for disease diagnosis and monitoring. The differential metabolic fates of the carbon skeleton and the amino-N of ingested amino acids have been demonstrated in studies using parallel labeling with ¹³C and ¹⁵N. researchgate.net

Table 1: Examples of Isotopically Labeled Amino Acids in Metabolic Research

IsotopeLabeled Amino Acid (or related compound)ApplicationReference(s)
¹³C(2R)-3-Amino-2-fluoropropanoic acid-¹³C₃Identified as a catabolite of 5-Fluorouracil nih.gov
¹⁸F(R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acidPET imaging tracer for tumor metabolism princeton.edumdpi.com
¹³C[1,2-¹³C₂]glucoseMetabolic flux analysis of glycolysis and pentose (B10789219) phosphate (B84403) pathway researchgate.netnih.gov
¹³C[U-¹³C₅]glutamineMetabolic flux analysis of the TCA cycle nih.gov
¹⁵N[¹⁵N]alanineTracing the metabolic fate of the amino-N moiety researchgate.net

Perturbation of Biochemical Pathways for Research Insight

The introduction of fluorinated amino acids into biological systems can cause significant perturbations in metabolic and cellular processes, providing valuable insights into the robustness and regulatory mechanisms of these pathways. One of the key mechanisms of perturbation is the misincorporation of fluorinated analogs into proteins in place of their natural counterparts. nih.gov This can lead to altered protein structure and function, ultimately resulting in cellular stress and toxicity. nih.gov For example, the administration of p-fluorophenylalanine to Escherichia coli has been shown to inhibit cell growth and affect RNA/DNA synthesis. nih.gov

The metabolism of fluorinated amino acids can also lead to the formation of inhibitory intermediates. As mentioned previously, the metabolism of 3-fluoro-D-alanine produces fluoropyruvate, which can then be further metabolized or can inhibit other enzymes. nih.gov The conversion of fluoropyruvate to fluorolactate represents a diversion from the normal metabolic flow of pyruvate. nih.gov Such perturbations can be used to study the flexibility and interconnectivity of metabolic networks. The administration of fluorine-containing drugs has been shown to result in the fluorination of proteins in liver and brain tissue, which could have significant consequences for their function. nih.gov Understanding these perturbations is crucial for both fundamental research and for assessing the potential toxicological effects of fluorinated compounds.

Incorporation into Peptides and Proteins for Structural and Functional Studies

The site-specific or residue-specific incorporation of fluorinated amino acids into peptides and proteins has become an invaluable technique in structural biology and protein science. nih.govucla.eduresearchgate.netresearchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.net The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift range, which is highly sensitive to the local chemical environment. ucla.eduresearchgate.netnih.govresearchgate.netacs.org

Once incorporated, the ¹⁹F NMR signal can be used to study a wide range of protein properties, including:

Protein folding and stability: Monitoring changes in the ¹⁹F chemical shifts can provide insights into the folding process and the stability of different protein conformations. researchgate.net

Protein-ligand interactions: The binding of small molecules, inhibitors, or other proteins can induce changes in the local environment of the fluorinated residue, which are readily detected by ¹⁹F NMR. researchgate.netresearchgate.netacs.org

Protein dynamics: ¹⁹F NMR can be used to probe the dynamic processes within proteins over a wide range of timescales. researchgate.net

In-cell NMR: The absence of a natural fluorine background in cells makes ¹⁹F NMR an ideal tool for studying proteins in their native cellular environment. nih.govresearchgate.net

Table 2: Applications of Fluorinated Amino Acids in Peptide and Protein Studies

Fluorinated Amino Acid (or related)TechniqueApplicationReference(s)
Fluorinated Aromatic Amino Acids¹⁹F NMRProbing bromodomain-ligand interactions acs.org
Fluorinated Methionines¹⁹F NMRProbing protein structure and ligand binding researchgate.net
3-FluoroalanineCell-free protein expression, ¹⁹F NMRIncorporation into proteins for structural studies tandfonline.com
Trifluoromethyl-l-phenylalanineIn vivo incorporation, ¹⁹F NMRMonitoring protein conformational changes and interactions researchgate.net
Fluorinated ProlinesProtein EngineeringAltering protein structure and stability nih.gov

The ability to introduce a sensitive and non-perturbative probe like (2R)-2-amino-3-fluoropropanoic acid into specific sites within a protein provides a powerful approach to unraveling the intricate relationship between protein structure, dynamics, and function.

Impact on Peptide and Protein Conformation and Stability

The incorporation of (2R)-2-amino-3-fluoropropanoic acid can exert significant control over the local conformation of a peptide backbone. The presence of the fluorine atom at the β-carbon introduces stereoelectronic effects that can favor specific dihedral angles, thereby influencing the secondary structure. nih.gov Theoretical studies on the parent compound, 3-fluoroalanine, suggest that while the primary conformations are only marginally altered compared to alanine, the fluorine substituent can stabilize particular conformers through gauche effects and interactions with nearby amide groups. researchgate.netnih.gov

FeatureImpact of (2R)-2-amino-3-fluoropropanoic acid incorporationSupporting Evidence from Related Compounds
Local Conformation Can favor specific dihedral angles due to stereoelectronic effects of the fluorine atom.Theoretical studies on 3-fluoroalanine show stabilization of certain conformers. researchgate.netnih.gov
Secondary Structure Likely to promote the formation of β-sheet structures.Fluoro-amino acids, in general, show a higher propensity for β-sheet formation. acs.orgnih.gov
Protein Stability Can enhance thermal and chemical stability through the "fluoro-stabilization effect."Increased stability in proteins with fluorinated cores is linked to hydrophobic effects. nih.govresearchgate.net

Influence on Protein-Protein Interactions and Folding Dynamics

The introduction of (2R)-2-amino-3-fluoropropanoic acid into a peptide sequence can modulate its interactions with other proteins. The fluorine atom can alter the electrostatic surface potential and hydrophobicity of the peptide, thereby influencing binding affinity and specificity. rsc.org Fluorinated amino acids have been shown to be well-suited for modulating non-helical structures, which are often involved in protein-protein recognition. researchgate.net

The effect of fluorination on protein-protein interactions is highly context-dependent. In some cases, the introduction of fluorine can strengthen interactions by creating favorable contacts, such as interactions between the C-F bond and amide groups in the binding partner. rsc.org In other instances, the steric bulk or altered electronics of the fluorinated residue may disrupt critical interactions. This tunability makes fluorinated amino acids valuable tools for probing and engineering protein-protein interfaces. rsc.org

AspectInfluence of (2R)-2-amino-3-fluoropropanoic acidGeneral Principles from Fluorinated Analogues
Binding Affinity Can increase or decrease binding affinity depending on the specific interaction.Fluorination alters surface hydrophobicity and electrostatic potential, affecting binding. rsc.org
Interaction Specificity Can be used to fine-tune the specificity of protein-protein interactions.The unique properties of fluorine can be exploited to create novel and specific interactions. rsc.org
Folding Pathway May alter the folding pathway and kinetics.Conformational constraints imposed by fluorinated residues can influence folding dynamics. nih.gov

Rational Design of Fluorinated Peptidomimetics for Research Probes

(2R)-2-amino-3-fluoropropanoic acid is a valuable building block in the rational design of fluorinated peptidomimetics, particularly for use as research probes. researchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. The introduction of fluorine can increase proteolytic stability, making these probes more robust in biological assays. researchgate.net

One of the most powerful applications of fluorinated amino acids is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is not naturally abundant in biological systems, the ¹⁹F nucleus provides a sensitive and specific spectroscopic handle. By incorporating (2R)-2-amino-3-fluoropropanoic acid into a peptide, researchers can use ¹⁹F NMR to study the peptide's conformation, dynamics, and interactions with binding partners without interference from other signals. nih.govnih.gov

The unique chemical properties of the C-F bond also allow for the design of probes for studying enzymatic mechanisms or for use in imaging applications. For instance, fluorinated peptides can be designed as inhibitors or substrates to probe the active sites of enzymes. mdpi.com Furthermore, the development of fluorescent amino acids has opened up new avenues for peptide-guided imaging, and while not inherently fluorescent, the principles of designing small, functional probes can be applied to fluorinated peptidomimetics. nih.gov

ApplicationUtility of (2R)-2-amino-3-fluoropropanoic acidKey Advantages
¹⁹F NMR Spectroscopy Can be incorporated as a site-specific probe for conformational and interaction studies.High sensitivity and lack of background signal in biological systems. nih.govnih.gov
Enzyme Inhibition/Probing Can be used to design stable peptide-based enzyme inhibitors or mechanistic probes.Increased proteolytic stability and unique electronic properties. researchgate.netmdpi.com
Peptidomimetic Scaffolds Serves as a building block for creating novel peptidomimetics with tailored properties.Can be used to control conformation and enhance biological stability. researchgate.net

Structure Activity Relationship Sar Studies in Chemical Biology

Stereochemical Effects on Biochemical Interactions

The stereochemistry at the α-carbon of an amino acid is fundamental to its recognition and processing by enzymes. In the case of 3-fluoroalanine, the specific orientation of the amino group in either the (R) or (S) configuration dictates its interaction with enzyme active sites, leading to vastly different biochemical outcomes.

Research has demonstrated that enzymes can exhibit high stereoselectivity for enantiomers of 3-fluoroalanine. For instance, specific dehydrogenases have been employed for the highly selective synthesis of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate. nih.govdtu.dk The alanine (B10760859) dehydrogenase from Vibrio proteolyticus is utilized for the production of (R)-3-fluoroalanine, while the diaminopimelate dehydrogenase from Symbiobacterium thermophilum is used to produce (S)-3-fluoroalanine. nih.govdtu.dk In both cases, the reactions proceed with complete enantiomeric excess, achieving yields greater than 85%. nih.govdtu.dk This enzymatic selectivity underscores the critical role of stereochemistry in the molecular recognition of this fluorinated analog by a protein's chiral active site.

Further in vivo evidence of stereochemical importance comes from studies using radiolabeled fluoroalanine enantiomers for positron emission tomography (PET) imaging. In a study evaluating tracers for tumor imaging in mice, the L-enantiomer (l-[18F]FAla-d3) showed enhanced uptake in U87MG tumors, whereas the D-enantiomer (d-[18F]FAla-d3) was not specifically taken up by the tumors. acs.org This differential uptake highlights that biological transport systems, such as the alanine–serine–cysteine (ASC) amino acid transporter, are stereoselective and preferentially recognize one enantiomer over the other. acs.org

Table 1: Stereospecific Biochemical Interactions of 3-Fluoroalanine Enantiomers

EnantiomerInteracting Enzyme/SystemObservationReference
(R)-3-FluoroalanineAlanine Dehydrogenase (from Vibrio proteolyticus)Serves as a substrate for enzymatic synthesis, yielding (R)-3-fluoroalanine with >85% yield and complete enantiomeric excess. nih.govdtu.dk
(S)-3-FluoroalanineDiaminopimelate Dehydrogenase (from Symbiobacterium thermophilum)Serves as a substrate for enzymatic synthesis, yielding (S)-3-fluoroalanine with >85% yield and complete enantiomeric excess. nih.govdtu.dk
L-[18F]Fluoroalanine-d3U87MG Tumor Model (in vivo)Demonstrated enhanced and specific uptake by tumor cells. acs.org
D-[18F]Fluoroalanine-d3U87MG Tumor Model (in vivo)Was not specifically taken up by tumor cells. acs.org

Fluorine's Electronic and Steric Influence on Enzyme Binding and Substrate Specificity

The substitution of a hydrogen atom with fluorine in the methyl side chain of alanine profoundly alters the molecule's electronic and steric properties, which in turn influences its binding to enzymes and its specificity as a substrate or inhibitor. mdpi.com

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect propagates through the carbon backbone, decreasing the nucleophilicity of the α-amino group and increasing the acidity of the carboxylic acid function. mdpi.com These modified electronic properties can alter the ionization state of the amino acid at physiological pH and change the nature of its interactions within an enzyme's active site, potentially affecting the formation of key hydrogen bonds or salt bridges.

Furthermore, the C-F bond is highly polarized, which can lead to favorable dipolar interactions within the often hydrophobic binding pockets of enzymes. nih.gov This allows fluorinated amino acids to form unique non-covalent interactions that are not possible for their non-fluorinated counterparts, sometimes leading to enhanced binding affinity. nih.gov

From a steric perspective, while fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), this difference can be significant within the tightly packed environment of an enzyme's active site. The introduction of a fluorine atom can lead to subtle conformational changes in the ligand or cause displacement of amino acid residues in the binding pocket. nih.gov For example, studies on other fluorinated ligands have shown that the presence of an ortho-fluorine atom can cause a shift in the position of residues like threonine within a binding site to accommodate the slightly larger substituent. nih.gov This steric influence can be leveraged to enforce a specific, biologically active conformation on the molecule. nih.gov

Side chain-fluorinated amino acids, including 3-fluoroalanine, have proven to be effective mechanism-based inhibitors for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as amino acid racemases. nih.gov The fluorine atom acts as a good leaving group in the form of fluoride (B91410) ion, facilitating a suicide inactivation mechanism where the fluorinated substrate analog is processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. nih.gov

Modulation of Biological Activity through Fluorination in Research Models

The strategic incorporation of fluorine into the alanine scaffold to create (2R)-2-amino-3-fluoropropanoic acid and its enantiomer has been shown to modulate biological activity in various research models, transforming a basic metabolic building block into a potent enzyme inhibitor or a diagnostic imaging agent.

A primary example of this modulation is the interaction of 3-fluoroalanine with alanine racemase, an enzyme crucial for bacterial cell wall synthesis. Both D- and L-isomers of β-fluoroalanine are processed by the alanine racemase from Escherichia coli B as suicide substrates. nih.gov The enzyme catalyzes the elimination of hydrogen fluoride, but in the process, a reactive intermediate is formed that inactivates the enzyme. nih.gov While monofluorinated alanines are effective, trifluoroalanine (B10777074) has been shown to be an even more efficient suicide substrate, turning over less than 10 times per enzyme molecule inactivated. nih.gov This demonstrates how the degree of fluorination can fine-tune the inhibitory activity.

Another significant application is in the field of medical imaging. By labeling 3-fluoroalanine with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), the molecule is converted into a tracer for PET imaging. This technique allows for the non-invasive visualization and quantification of biological processes. For example, D-[¹⁸F]fluoroalanine has been developed as a PET tracer for imaging bacterial infections. nih.govacs.org Since D-alanine is a specific component of bacterial peptidoglycan, D-[¹⁸F]fluoroalanine is selectively taken up by bacteria but not mammalian cells. acs.org This allows for the differentiation between bacterial infection and sterile inflammation in research models. acs.org Similarly, a fluorinated analog, (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid, has been evaluated as a tracer for PET tumor imaging, accumulating in high concentrations in gliosarcoma models in rats. nih.gov

Table 2: Modulation of Biological Activity of Fluoroalanine in Research Models

Compound/AnalogResearch ModelModulated Biological ActivityFindingReference
DL-β-FluoroalanineE. coli Alanine RacemaseEnzyme Inhibition (Suicide Substrate)Inactivates the enzyme with a partition ratio of 820 catalytic events per inactivation. nih.gov
D-[¹⁸F]FluoroalanineS. aureus Infection Model (mice)Diagnostic Imaging (PET Tracer)Accumulates in infectious areas, allowing differentiation between bacterial infection and sterile inflammation. acs.org
L-[¹⁸F]Fluoroalanine-d3U87MG Tumor Model (mice)Diagnostic Imaging (PET Tracer)Shows enhanced uptake in tumors compared to its non-deuterated counterpart and the D-enantiomer. acs.org
(R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid9L Gliosarcoma Model (rats)Diagnostic Imaging (PET Tracer)High uptake in brain tumors (2.42–2.82% ID/g) compared to normal brain tissue (0.06-0.09% ID/g). nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Applications of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy in Biochemical Investigations

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful tool in chemical biology and biochemical studies due to the favorable properties of the ¹⁹F nucleus. nih.govnih.gov With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus offers sensitivity approaching that of protons (¹H). nih.govnih.gov A significant advantage of ¹⁹F NMR in biological research is the near-complete absence of endogenous fluorine in most biological systems, which results in background-free spectra. nih.govnih.gov

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic microenvironment, spanning a range of over 300 ppm. nih.gov This sensitivity makes it an exquisite probe for detecting subtle changes in molecular conformation, binding events, and enzymatic reactions. nih.govnih.gov For a molecule like (2R)-2-amino-3-fluoropropanoic acid, its ¹⁹F NMR signal would be highly responsive to changes in its surroundings, such as pH, solvent polarity, and interactions with macromolecules like proteins. nih.govalfa-chemistry.com

In biochemical investigations, (2R)-2-amino-3-fluoropropanoic acid can be used as a reporter molecule. For instance, when studying enzyme kinetics, the conversion of a fluorinated substrate to a product often results in a significant change in the ¹⁹F chemical shift, allowing for real-time monitoring of the reaction progress. nih.gov The integration of the substrate and product signals in the ¹⁹F NMR spectrum provides a direct measure of enzymatic activity. nih.gov

Furthermore, the binding of (2R)-2-amino-amino-3-fluoropropanoic acid to a protein can be monitored by observing changes in its ¹⁹F chemical shift and relaxation parameters. nih.gov These changes can provide valuable information about the binding affinity, the proximity of the fluorine atom to specific residues in the protein's binding pocket, and any conformational changes that occur upon binding. nih.govnih.gov The large chemical shift dispersion also allows for the simultaneous observation of multiple fluorinated species, which is advantageous in complex biological mixtures. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Changes of a Fluorinated Probe in Different Biochemical Environments.
ConditionDescriptionExpected ¹⁹F Chemical Shift (δ) ChangeInformation Gained
Free in Aqueous Buffer (pH 7.4)Reference state of the molecule in a physiological buffer.Reference δBaseline measurement.
Bound to Enzyme Active SiteThe molecule is interacting with the amino acid residues in the active site of an enzyme.Significant upfield or downfield shiftConfirmation of binding, information on the local environment of the binding pocket. nih.gov
Change in pHThe pH of the solution is altered, affecting the protonation state of nearby functional groups.Noticeable shiftInformation on the pKa of neighboring groups and the molecule's sensitivity to pH changes. nih.gov
Enzymatic ConversionThe molecule is chemically modified by an enzyme.Large, distinct shift to a new resonanceReal-time monitoring of enzyme kinetics and reaction progress. nih.gov

Mass Spectrometry-Based Methods for Fluorinated Metabolite Analysis in Research

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of metabolites in biological samples. When analyzing fluorinated compounds such as (2R)-2-amino-3-fluoropropanoic acid, MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS), offer high sensitivity and selectivity. mdpi.comnih.gov

The ionization of amino acids for MS analysis can be achieved through various techniques, with electrospray ionization (ESI) being commonly employed for its soft ionization nature, which typically preserves the molecular ion. nih.gov The mass spectrum of (2R)-2-amino-3-fluoropropanoic acid would show a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and confident identification. By selecting the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For amino acids, common fragmentation pathways include the neutral losses of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.govnih.gov

The fragmentation of protonated (2R)-2-amino-3-fluoropropanoic acid would be expected to follow these general pathways. The presence of the fluorine atom can influence the fragmentation, potentially leading to unique product ions that can be used for its specific detection in complex biological matrices. The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) further aid in the unambiguous identification of fluorinated metabolites by providing elemental composition information. researchgate.net

Table 2: Predicted Mass Spectrometry Data for (2R)-2-amino-3-fluoropropanoic acid.
IonFormulaPredicted m/zDescription
[M+H]⁺C₃H₇FNO₂⁺108.0455Protonated molecule (precursor ion for MS/MS).
[M+H - H₂O]⁺C₃H₅FNO⁺90.0350Loss of a water molecule from the carboxylic acid group. nih.gov
[M+H - H₂O - CO]⁺C₂H₅FN⁺62.0397Subsequent loss of carbon monoxide, a common fragmentation for amino acids. nih.gov
[M+H - NH₃]⁺C₃H₄FO₂⁺91.0189Loss of ammonia from the amino group. nih.gov

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment in Research

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to separate enantiomers and assess the enantiomeric purity of compounds like (2R)-2-amino-3-fluoropropanoic acid is critical in research. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.govmdpi.com

The enantiomeric separation of amino acids can be achieved through two main HPLC strategies: direct and indirect separation. Direct separation involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. nih.gov Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics. chromatographyonline.com

Indirect separation, a more common approach for amino acids, involves pre-column derivatization with a chiral derivatizing agent to form diastereomers. nih.govmdpi.com These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. mdpi.com A widely used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs. nih.govmdpi.comspringernature.com The reaction of (2R)-2-amino-3-fluoropropanoic acid and its (2S)-enantiomer with L-FDAA would yield two different diastereomers that can be resolved by reversed-phase HPLC. nih.gov

These chromatographic methods are not only used for enantiomeric separation but also for the crucial assessment of chemical and enantiomeric purity of the synthesized or isolated compound. nih.gov By comparing the peak areas in the chromatogram, the enantiomeric excess (e.e.) can be accurately determined.

Table 3: Representative HPLC Method for Enantiomeric Separation of Amino Acids using a Chiral Derivatizing Agent.
ParameterCondition
Chromatographic SystemHigh-Performance Liquid Chromatography (HPLC)
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient elution with acetonitrile (B52724) and water, both containing an acid modifier like trifluoroacetic acid (TFA). nih.gov
Derivatizing AgentMarfey's Reagent (L-FDAA) or its analogs (e.g., FDNP-Val-NH₂). nih.govnih.gov
DetectionUV-Vis or Mass Spectrometry (LC-MS). mdpi.comnih.gov
Expected OutcomeBaseline separation of the two diastereomeric derivatives, allowing for quantification of each enantiomer. mdpi.com

Theoretical and Computational Investigations of Fluorinated Amino Acid Derivatives

Molecular Dynamics (MD) Simulations of Fluorine in Biological Environments

Molecular dynamics (MD) simulations offer a powerful method for exploring the dynamic behavior of fluorinated amino acids within a biological context, such as a protein or in aqueous solution. nih.govacs.org These simulations track the movements of atoms over time, providing a detailed picture of conformational preferences, solvation properties, and intermolecular interactions. nih.govresearchgate.net

A critical aspect of performing accurate MD simulations is the use of robust force fields, which are sets of parameters that define the potential energy of the system. For fluorinated amino acids, specialized parameters are required to accurately model the unique electronic properties of the fluorine atom. Researchers have developed and validated parameters for force fields like AMBER (Assisted Model Building with Energy Refinement) to study these molecules. nih.govbiorxiv.org For instance, parameters for several fluorinated L-amino acids, including 4-monofluoroethylglycine (MfeGly), 4,4-difluoroethylglycine (DfeGly), and 4,4,4-trifluoroethylglycine (TfeGly), have been specifically developed for the AMBER ff94/99 force field. nih.govresearchgate.net More recent efforts have focused on expanding parameters for fluorinated aromatic amino acids for use with the AMBER ff15ipq protein force field, enabling more complex simulations of fluorinated proteins. acs.orgbiorxiv.org

MD simulations have revealed key insights into how fluorination affects the properties of amino acids. Studies on various fluorinated amino acids have shown that:

Hydration: The hydration of fluorinated amino acids is often more favorable than that of their non-fluorinated counterparts. nih.govfigshare.com

Hydrophobicity: Hydrophobicity tends to increase with the number of fluorine atoms attached to the amino acid side chain. nih.govresearchgate.net This finding aligns with experimental observations. nih.govfigshare.com

Weak Hydrogen Bonds: Fluorine atoms, as well as hydrogen atoms on fluoromethyl groups, can act as potential acceptors or donors of weak hydrogen bonds within protein environments, influencing local and global protein structure. nih.govfigshare.com

Water Network Disruption: In protein binding pockets, fluorine substituents can interact with and structure the surrounding water network, which can in turn stabilize the ligand in the binding pocket. nih.gov

These simulations are crucial for bridging the information gap from experimental techniques like 19F NMR, providing an all-atom level understanding of the dynamics and structural impact of incorporating fluorine into biomolecules. acs.org

Fluorinated Amino Acid DerivativeForce Field UsedKey Findings from MD SimulationsReference
4-monofluoroethylglycine (MfeGly)AMBER ff94/99Favorable hydration compared to non-fluorinated analogue; potential for weak H-bond formation. nih.govresearchgate.net
4,4-difluoroethylglycine (DfeGly)AMBER ff94/99Increased hydrophobicity with increased fluorination; favorable hydration. nih.govfigshare.com
4,4,4-trifluoroethylglycine (TfeGly)AMBER ff94/99Highest hydrophobicity in the series; potential for C-F···H-X interactions. nih.govresearchgate.net
Fluorinated Aromatic Amino Acids (e.g., 4F-Trp, 3F-Tyr)AMBER ff15ipqMaintained expected conformational propensities on the microsecond timescale. biorxiv.org

Quantum Mechanical (QM) Calculations for Conformational Analysis and Hydrogen Bonding

Quantum mechanical (QM) calculations provide a highly accurate framework for investigating the intrinsic electronic properties of fluorinated amino acids, which govern their conformational preferences and non-covalent interactions. nih.govfigshare.com These methods are used to analyze molecular geometry, atomic charges, and the nature of hydrogen bonds without the approximations inherent in classical force fields. nih.govnih.gov

QM calculations are fundamental to the development of accurate force field parameters for MD simulations. nih.gov The process often involves generating a set of conformations for a model compound (e.g., a capped dipeptide) and then calculating the electrostatic potential for each conformation at a high level of theory, such as MP2/cc-pVTZ. acs.orgnih.gov These QM-derived electrostatic potentials are then used to fit atomic charges for the molecular mechanics force field, ensuring that the classical model accurately represents the underlying quantum reality. biorxiv.orgnih.gov

Studies employing QM methods have been crucial for understanding:

Conformational Landscapes: Fluorination can significantly alter the conformational landscape of an amino acid. For example, a combined experimental and theoretical study on 4-fluoro-threonine revealed a substantial increase in conformational complexity compared to its parent amino acid, threonine, leading to the identification of 13 stable low-energy minima. unibs.it

Hydrogen Bonding Ability: QM calculations have been used to characterize the ability of fluorine to participate in hydrogen bonds. These studies confirm that organic fluorine can act as a hydrogen bond acceptor, and these interactions can influence hydration free energies. nih.govnih.gov The calculations help to dissect the geometry and energy of these weak interactions, which are often difficult to characterize experimentally. nih.govfigshare.com

The workflow for deriving force field parameters often involves an iterative process where QM calculations are performed both in a vacuum and in the presence of an explicit solvent model to capture polarization effects. acs.orgbiorxiv.org This dual approach ensures the resulting parameters are robust and applicable to simulations in condensed phases. nih.gov

QM ApplicationMethodology/Level of TheoryKey InsightsReference
Force Field ParameterizationMP2/cc-pVTZ for electrostatic potential calculations.Derivation of accurate atomic charges (e.g., IPolQ scheme) for MD force fields like AMBER ff15ipq. acs.orgnih.gov
Conformational AnalysisVarious levels of QM theory to calculate relative energies of conformers.Fluorination can significantly increase conformational complexity (e.g., 4-fluoro-threonine). unibs.it
Hydrogen Bonding AnalysisAnalysis of geometry, charges, and interaction energies.Confirmed fluorine's ability to act as a weak hydrogen bond acceptor, influencing molecular interactions. nih.govnih.gov

Computational Approaches for Predicting Biochemical Interactions and SAR

Computational methods are increasingly vital for predicting how the incorporation of fluorine into amino acids will affect their biochemical interactions and for establishing Structure-Activity Relationships (SAR). figshare.com These approaches range from molecular docking and MD simulations to machine learning models, all aimed at understanding the impact of mutations or modifications on protein-protein interactions (PPIs) and protein-ligand binding. nih.govvu.nl

Predicting the effects of fluorination is challenging because the fluorine atom can introduce multiple, sometimes competing, effects. nih.gov It can alter a molecule's size, shape, and electronic properties, which in turn affects binding energy and reactivity. unibs.itacs.org Computational tools help to disentangle these effects. nih.gov

Key computational approaches include:

Energy-Based Methods: These methods calculate changes in binding free energy upon mutation or modification. Techniques like CC/PBSA (Concoord/Poisson-Boltzmann Surface Area) can predict the effect of mutations on protein-protein binding affinity by considering factors like conformational stability, van der Waals forces, and solvation energy. vu.nl

Structure-Based Methods: These approaches rely on the 3D structure of the protein or complex. They analyze features such as solvent accessibility, structural cavities, and evolutionary conservation to predict functional sites and the impact of modifications. ucl.ac.ukresearchgate.net

Sequence-Based Methods: In the absence of a 3D structure, sequence-based methods can be used. Machine learning models, such as Support Vector Machines or deep learning algorithms, can be trained on datasets of known interactions and mutations to predict the functional consequences of new modifications. vu.nl These models use features derived from the amino acid sequence to make predictions. ucl.ac.uk

In the context of fluorinated amino acids, these computational strategies can be used to rationalize SAR by, for example, modeling how a fluorine substituent enhances binding affinity. This enhancement can be due to strong electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in a protein's active site. acs.org By providing a molecular-level hypothesis for observed biological activity, these computational predictions guide further experimental work in drug design and protein engineering. figshare.comucl.ac.uk

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Amino Acid Tools for Chemical Biology

The development of sophisticated molecular tools is crucial for unraveling complex biological processes. Fluorinated amino acids, such as 3-fluoroalanine, are increasingly being utilized as versatile probes in chemical biology. mdpi.com Their unique spectroscopic properties and minimal steric perturbation make them ideal for studying protein structure, function, and dynamics in their native environments.

One of the most powerful applications of fluorinated amino acids is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The fluorine-19 nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. mdpi.com Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins labeled with fluorinated amino acids are free from background signals, allowing for clear observation of the labeled sites. nih.gov The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, providing detailed information on protein conformational changes, ligand binding, and protein-protein interactions. nih.govresearchgate.net Future research will likely focus on developing more efficient chemoenzymatic methods for the synthesis of (2R)-2-amino-3-fluoropropanoic acid and other fluorinated amino acids to facilitate their broader use in ¹⁹F NMR studies. acs.org

Beyond NMR, fluorinated amino acids are being explored as probes for other analytical techniques. For instance, the introduction of fluorine can serve as a reporter for studying enzyme mechanisms. The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and alter reaction pathways, providing mechanistic insights. nih.gov Furthermore, isotopically labeled versions, such as D-[¹⁸F]fluoroalanine, are valuable tracers for Positron Emission Tomography (PET), enabling non-invasive imaging of biological processes like bacterial infections. nih.govnih.gov

Table 1: Applications of Fluorinated Amino Acids in Chemical Biology
ApplicationTechniqueKey Advantages of Fluorine IncorporationExample Compound
Protein Structure and Dynamics¹⁹F NMR SpectroscopyHigh sensitivity, no background signal, sensitive to local environment. nih.govnih.gov3-Fluorophenylalanine
Enzyme Mechanism StudiesEnzyme Assays, NMRAlters electronic properties, can trap reaction intermediates. nih.gov3-Fluoro-phosphoenolpyruvate
In Vivo ImagingPositron Emission Tomography (PET)Allows for non-invasive tracking of metabolic processes. nih.govD-[¹⁸F]Fluoroalanine
Drug Discovery Screening¹⁹F NMR-based screeningFacilitates rapid identification of ligand binding. researchgate.netFluorinated fragments

Integration into Advanced Protein Engineering Strategies

Protein engineering aims to design new proteins with enhanced or novel functions. The incorporation of non-canonical amino acids, including fluorinated ones, is a powerful strategy to achieve these goals. nih.gov Fluorinated amino acids can significantly enhance protein stability, alter enzymatic activity, and mediate specific protein-protein interactions. nih.govnih.gov

A primary focus of integrating fluorinated amino acids into proteins is the enhancement of thermal and chemical stability. nih.gov The hydrophobic nature of the C-F bond can strengthen the hydrophobic core of a protein, leading to a more stable fold. google.com Studies have shown that substituting hydrocarbon amino acids with their fluorinated counterparts can increase the melting temperature of proteins. nih.govacs.org For example, the incorporation of hexafluoroleucine has been shown to stabilize both helical and β-sheet structures. google.comnih.gov While (2R)-2-amino-3-fluoropropanoic acid is a relatively simple fluorinated amino acid, its incorporation can still contribute to local conformational stability. Future work will involve systematically mapping the effects of its incorporation at various positions within a protein to develop predictive models for protein stabilization.

The site-specific incorporation of fluorinated amino acids into proteins is achieved through the expansion of the genetic code. nih.gov This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and inserts the desired non-canonical amino acid. Directed evolution techniques are being employed to engineer synthetases with improved efficiency and specificity for various fluorinated amino acids, including derivatives of 3-fluoroalanine. researchgate.netnih.gov This will enable the precise placement of (2R)-2-amino-3-fluoropropanoic acid within a protein sequence, allowing for fine-tuning of its properties.

Table 2: Impact of Fluorinated Amino Acid Incorporation on Protein Properties
PropertyObserved EffectUnderlying PrincipleRelevant Amino Acid Examples
Thermal StabilityIncreased melting temperature. nih.govEnhanced hydrophobicity of the protein core. nih.govgoogle.comHexafluoroleucine, Pentafluorophenylalanine
Conformational PreferenceCan favor specific secondary structures. acs.orgStereoelectronic effects and altered steric interactions.(S)-5,5,5,5',5',5'-Hexafluoroleucine
Enzymatic ActivityCan be modulated (increased or decreased). nih.govAlteration of active site electronics and conformation.Fluorinated substrate analogs
Protein-Protein InteractionsCan be strengthened or weakened. researchgate.netCreation of novel fluorous-fluorous or fluorous-hydrophobic interactions.Trifluoromethyl-L-phenylalanine

Exploration of Fluorinated Amino Acid Analogues for Basic Biological Discovery

Building upon the foundation of (2R)-2-amino-3-fluoropropanoic acid, the synthesis and study of its analogues offer exciting avenues for basic biological research. By systematically modifying the structure of 3-fluoroalanine, researchers can develop novel inhibitors, metabolic probes, and tools to dissect complex biological pathways.

One promising area is the development of enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing fluorinated amino acid analogues to bind to the active sites of enzymes. nih.gov Once bound, their unique electronic properties can lead to the formation of stable covalent adducts or transition state analogues, effectively inactivating the enzyme. This strategy has been successfully used to design inhibitors for a variety of enzymes, including those involved in amino acid metabolism. For example, 3-fluoroalanine itself has been shown to be an antibacterial agent by targeting enzymes in the bacterial cell wall synthesis pathway. nih.gov Future research will focus on synthesizing derivatives of 3-fluoroalanine with modified side chains to target other enzymes with high specificity.

The exploration of fluorinated β-amino acid analogues is another emerging field. nih.gov β-Amino acids can be incorporated into peptides to create foldamers—non-natural oligomers that adopt stable, predictable secondary structures. nih.gov The introduction of fluorine into β-amino acids can further stabilize these structures and impart novel biological activities. These fluorinated peptidomimetics could have applications as therapeutics or as scaffolds for the design of complex molecular architectures.

Finally, the development of fluorescent amino acid analogues represents a significant step forward for in-cell imaging. nih.goved.ac.uk While (2R)-2-amino-3-fluoropropanoic acid is not itself fluorescent, it can serve as a scaffold for the synthesis of more complex fluorinated amino acids that possess intrinsic fluorescence. These probes can be genetically encoded into proteins, allowing for real-time visualization of protein localization, trafficking, and interactions within living cells. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2R)-2-amino-3-fluoropropanoic acid hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Synthesis : Fluorinated amino acids are typically synthesized via asymmetric catalysis or enzymatic resolution. For example, enantioselective fluorination of propanoic acid derivatives using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the desired (2R)-configuration .
  • Enantiomeric Purity : Confirm purity via chiral HPLC (e.g., using a Chirobiotic T column) or polarimetry. X-ray crystallography of intermediates (e.g., benzamide derivatives) can validate stereochemistry .
    • Data Table :
MethodYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Catalysis65–7598–99
Enzymatic Resolution50–6095–97

Q. Which analytical techniques are most reliable for characterizing fluorinated amino acid hydrochlorides?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify fluorine coupling patterns and confirm the absence of diastereomers. Mass spectrometry (HRMS) validates molecular weight .
  • Purity Assessment : Ion chromatography (IC) detects chloride counterions, while Karl Fischer titration quantifies residual moisture .

Q. How can researchers assess the biological activity of fluorinated amino acids in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., D-amino acid oxidase) using fluorometric substrates. Fluorine’s electronegativity may alter binding kinetics .
  • Cellular Uptake : Radiolabel the compound (e.g., 18F^{18}\text{F}) and track uptake in cell lines via scintillation counting or PET imaging .

Advanced Research Questions

Q. How does the position of fluorine substitution influence the compound’s stability and bioactivity?

  • Methodological Answer :

  • Stability : Compare degradation rates under physiological conditions (pH 7.4, 37°C) via LC-MS. Fluorine at C3 increases metabolic resistance due to steric shielding of the amino group .
  • Bioactivity : Perform molecular dynamics simulations to analyze fluorine’s impact on receptor binding. For example, C3-fluorination may enhance hydrophobic interactions with enzyme active sites .
    • Data Table :
Fluorine PositionHalf-Life (h, pH 7.4)IC50_{50} (μM, DAAO)Reference
C324.512.3
C28.245.6

Q. How can contradictory data on fluorinated amino acid toxicity be resolved?

  • Methodological Answer :

  • In Vivo Studies : Conduct dose-response assays in rodent models, monitoring renal/hepatic biomarkers (e.g., ALT, creatinine). Fluorinated compounds may accumulate in kidneys due to transporter affinity .
  • Mechanistic Analysis : Use transcriptomics to identify pathways affected by fluorine-induced oxidative stress (e.g., glutathione depletion) .

Q. What strategies mitigate racemization during peptide synthesis with fluorinated amino acids?

  • Methodological Answer :

  • Coupling Conditions : Use low-temperature (0–4°C), mild bases (e.g., HOAt) to minimize epimerization. Solid-phase synthesis with Fmoc protection is preferred .
  • Monitoring : Track racemization via 19F^{19}\text{F}-NMR or Marfey’s reagent derivatization followed by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.